molecular formula C11H21NS B15266639 N-(2-methylcyclohexyl)thiolan-3-amine CAS No. 1217776-54-9

N-(2-methylcyclohexyl)thiolan-3-amine

Cat. No.: B15266639
CAS No.: 1217776-54-9
M. Wt: 199.36 g/mol
InChI Key: FKTSKCUMZCBCOW-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)thiolan-3-amine (CAS No. 1217776-54-9) is a tertiary amine featuring a thiolane (tetrahydrothiophene) ring substituted with a 2-methylcyclohexyl group. Its molecular formula is C₁₁H₂₁NS, with a molecular weight of 199.36 g/mol . The compound is synthesized via the reaction of 2-methylcyclohexylamine with thiolane derivatives under catalytic conditions, followed by purification steps like distillation . Key applications span organic synthesis (as a reagent or intermediate), enzyme inhibition studies, and industrial specialty chemical production .

Properties

CAS No.

1217776-54-9

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(2-methylcyclohexyl)thiolan-3-amine

InChI

InChI=1S/C11H21NS/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h9-12H,2-8H2,1H3

InChI Key

FKTSKCUMZCBCOW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)thiolan-3-amine typically involves the reaction of 2-methylcyclohexylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylcyclohexyl)thiolan-3-amine is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) logP* Key Applications
N-(2-methylcyclohexyl)thiolan-3-amine C₁₁H₂₁NS 2-methylcyclohexyl 199.36 ~3.1 Enzyme inhibition, organic synthesis
N-(2-Bromophenyl)thiolan-3-amine C₁₀H₁₂BrNS 2-bromophenyl 258.19 ~3.5 Medicinal chemistry, electrophilic intermediates
N-(4-bromo-3-fluorophenyl)thiolan-3-amine C₁₀H₁₁BrFNS 4-bromo-3-fluorophenyl 284.17 ~3.8 Enhanced electrophilicity, drug discovery
N-(2-methoxy-5-methylphenyl)thiolan-3-amine C₁₂H₁₇NOS 2-methoxy-5-methylphenyl 223.34 ~2.7 Receptor binding, metabolic stability
N-(3-methylphenyl)thiolan-3-amine C₁₁H₁₅NS 3-methylphenyl 193.31 ~2.9 Antimicrobial studies, material science

*logP values estimated via fragment-based methods .

Key Structural Differences

  • Substituent Type :

    • The 2-methylcyclohexyl group in the target compound provides steric bulk and lipophilicity, enhancing membrane permeability compared to planar aromatic substituents (e.g., bromophenyl or methylphenyl groups) .
    • Electron-withdrawing groups (e.g., bromo, fluoro) in analogs like N-(4-bromo-3-fluorophenyl)thiolan-3-amine increase aromatic ring electrophilicity, favoring nucleophilic substitution reactions .
    • Methoxy groups (e.g., in N-(2-methoxy-5-methylphenyl)thiolan-3-amine) improve solubility and modulate electronic properties for receptor interactions .
  • Ring Systems :

    • Thiolan (tetrahydrothiophene) vs. Thian (tetrahydrothiopyran) : Thiolan’s five-membered ring induces higher ring strain, increasing reactivity in cycloaddition reactions compared to six-membered thian analogs .

Physicochemical Properties

  • Lipophilicity (logP) :
    • The 2-methylcyclohexyl group confers a logP of ~3.1, making the compound more lipophilic than analogs with polar substituents (e.g., methoxy: logP ~2.7) but less than brominated derivatives (logP ~3.5–3.8) .

Unique Features of this compound

  • Steric Effects : The 2-methylcyclohexyl group hinders metabolic oxidation, improving in vivo stability compared to smaller alkyl or aromatic analogs .
  • Versatility in Synthesis : Its thiolane ring undergoes regioselective oxidation to sulfoxides, enabling applications in asymmetric catalysis, unlike rigid bicyclic analogs .

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